molecular formula C7H15NO B1295279 N,N-Dimethylpivalamide CAS No. 24331-71-3

N,N-Dimethylpivalamide

Cat. No.: B1295279
CAS No.: 24331-71-3
M. Wt: 129.2 g/mol
InChI Key: RLVGHTRVYWUWSH-UHFFFAOYSA-N
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Description

It is a colorless or slightly yellow liquid at room temperature and has a faint amine-like odor. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

N,N-Dimethylpivalamide can be synthesized through several methods. One common synthetic route involves the reaction of pivalic acid with dimethylamine in the presence of a dehydrating agent . The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

N,N-Dimethylpivalamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N,N-Dimethylpivalamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form stable complexes with these molecules, altering their activity and function . The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.

Comparison with Similar Compounds

N,N-Dimethylpivalamide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

N,N,2,2-tetramethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVGHTRVYWUWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179071
Record name N,N-Dimethyl-tert-butylcarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24331-71-3
Record name N,N-Dimethyl-tert-butylcarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024331713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-tert-butylcarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was N,N-Dimethylpivalamide used in the synthesis of L-733,725?

A1: this compound, when mixed with acetonitrile, acts as a polar, moderately basic solvent. [] This solvent system, along with trifluoromethanesulfonic acid as a catalyst, was found to be crucial in achieving high chemoselectivity during the alkylation of ascomycin with the imidazolyl trichloroacetimidate side chain. [] This high chemoselectivity specifically targets the C32 hydroxy group of the unprotected ascomycin, a critical step in the synthesis of the immunosuppressant L-733,725. []

Q2: What is the role of this compound in the complex Tetrachlorobis(this compound)uranium(IV)?

A2: While the provided abstract does not offer details on the specific interactions within the complex, the formula [U(C7H15NO)2Cl4] suggests that two molecules of this compound (C7H15NO) are directly coordinating with the central Uranium atom. [] Further research is necessary to understand the specific nature of this coordination and its implications.

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